methyl N-phenylbenzenecarboximidothioate
Description
Methyl N-phenylbenzenecarboximidothioate is a sulfur-containing aromatic compound characterized by a thioimidate functional group. Its structure comprises two benzene rings: one bonded to the imidate nitrogen (N-phenyl group) and another forming part of the carboximidothioate moiety.
Properties
CAS No. |
6780-43-4 |
|---|---|
Molecular Formula |
C14H13NS |
Molecular Weight |
227.33g/mol |
IUPAC Name |
methyl N-phenylbenzenecarboximidothioate |
InChI |
InChI=1S/C14H13NS/c1-16-14(12-8-4-2-5-9-12)15-13-10-6-3-7-11-13/h2-11H,1H3 |
InChI Key |
OCGKZISWUGOYFH-UHFFFAOYSA-N |
SMILES |
CSC(=NC1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CSC(=NC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Methyl N-phenylbenzenecarboximidothioate shares functional similarities with the following classes of compounds:
The thioimidate group (C=S) in the target compound confers distinct reactivity compared to oxygen esters (e.g., methyl shikimate) or nitro groups (e.g., nitrobenzene).
Analytical Characterization
Analytical techniques applied to similar compounds provide a framework for studying this compound:
- NMR Spectroscopy : Methyl shikimate () was characterized using ¹H and ¹³C NMR, with peaks corresponding to ester methyl groups (δ ~3.7 ppm in ¹H NMR). For the target compound, distinct shifts would arise from the thioimidate sulfur and N-phenyl group .
- Chromatography : GC-MS and HPLC (as used for nitrobenzene and methyl shikimate ) are suitable for purity assessment and metabolic byproduct detection.
- FTIR : The C=S stretch (~1050–1250 cm⁻¹) in thioimidates would differentiate them from esters (C=O ~1700 cm⁻¹) .
Metabolic and Reactivity Insights
Unlike nitrobenzene, which directly causes toxicity, this compound may require metabolic activation (e.g., hydrolysis to aniline derivatives) to exert harmful effects. This parallels occupational poisoning cases where delayed toxicity is observed in nitro/aniline derivatives . Its reactivity with nucleophiles (e.g., amines or thiols) could also mirror the behavior of methyl esters in diterpenoid synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
